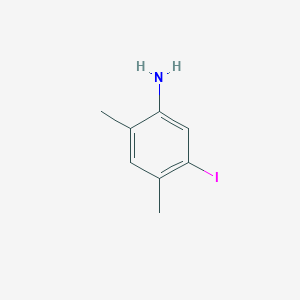

2,4,Dimethyl-5-iodo aniline

Description

Foundational Significance of Aniline (B41778) Derivatives in Chemical Transformations

Aniline and its derivatives are cornerstone molecules in the field of organic chemistry. The presence of the amino group attached to an aromatic ring makes these compounds highly reactive and versatile precursors for a vast array of chemical transformations. ajol.info They are fundamental starting materials in the synthesis of numerous commercial products, including dyes, polymers, and agrochemicals. In the pharmaceutical industry, the aniline scaffold is a common feature in many bioactive molecules and serves as a key intermediate in the production of various drugs.

The reactivity of the aniline core allows it to participate in a wide range of reactions. For instance, the amino group can be readily diazotized and subsequently replaced, providing a gateway to a multitude of functional groups. Furthermore, the aromatic ring itself is activated towards electrophilic substitution, allowing for the introduction of additional substituents that can modulate the molecule's properties. This inherent reactivity makes aniline derivatives indispensable tools for chemists aiming to build complex organic structures from simple, readily available materials.

Strategic Importance of Halogenated Anilines in Advanced Chemical Research

The introduction of a halogen atom onto the aniline ring dramatically enhances its synthetic utility, transforming it into a highly strategic intermediate for advanced chemical research. Halogenated anilines, particularly iodoanilines, are prized building blocks due to the reactivity of the carbon-halogen bond. ajol.info The iodine substituent is an excellent leaving group and a key functional group for participating in a multitude of transition metal-catalyzed cross-coupling reactions. nih.gov

Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental methods for carbon-carbon and carbon-heteroatom bond formation, frequently employ iodoarenes as substrates. This capability allows for the modular construction of complex molecules by selectively joining different molecular fragments. nih.gov For example, the palladium-catalyzed heteroannulation of an o-iodoaniline with an alkyne, known as the Larock indole (B1671886) synthesis, is a powerful method for creating substituted indoles, a common core in many natural products and pharmaceuticals. ub.edu The strategic placement of iodine on the aniline ring, therefore, provides a reactive handle that enables intricate and targeted synthetic strategies, making these compounds invaluable in medicinal chemistry, materials science, and the synthesis of fine chemicals.

Overview of Research Trajectories for 2,4-Dimethyl-5-iodoaniline and Related Isomers

While direct and extensive research on 2,4-Dimethyl-5-iodoaniline is not widely documented in peer-reviewed literature, its research trajectory can be understood by examining the broader context of its isomers and the synthetic challenges involved in their preparation. The synthesis of a specific polysubstituted aniline isomer is a significant chemical challenge, as direct electrophilic iodination of a disubstituted aniline like 2,4-dimethylaniline (B123086) can yield a mixture of regioisomers. Consequently, a major area of research focuses on developing highly regioselective iodination methods to afford specific isomers in high yield. ajol.inforesearchgate.net The choice of iodinating reagent and reaction conditions is crucial for controlling the position of the incoming iodine atom, which is directed by the electronic and steric effects of the existing substituents. nih.gov

The research applications of dimethyl-iodo-aniline isomers are highly dependent on their specific substitution patterns, leading to distinct research trajectories for each isomer:

Ortho-Iodoaniline Derivatives : Isomers with an iodine atom positioned ortho to the amino group, such as 2-iodoanilines, are common precursors for the synthesis of nitrogen-containing heterocycles. The proximity of the amino and iodo groups facilitates intramolecular cyclization reactions. For example, 2-iodo-N,N-dimethylanilines are used in electrophilic cyclization to produce 3-iodoindoles and in Sonogashira coupling reactions as part of a sequence to generate complex substrates for further transformations. spbu.ru

Para-Iodoaniline Derivatives : Isomers such as 4-iodoaniline (B139537) and its derivatives are widely used as versatile intermediates. chemicalbook.com The para-substitution pattern allows for the synthesis of linear, extended molecular structures through cross-coupling reactions. For instance, 4-iodo-2,6-dimethylaniline (B1296278) has been synthesized on a large scale, highlighting its utility as a readily accessible building block for more complex targets. researchgate.net

Other Isomers : The unique steric and electronic properties of other isomers, like 4-iodo-2,5-dimethylaniline, make them subjects of studies in regioselective synthesis. ajol.info The specific placement of functional groups influences the molecule's reactivity and its potential use in areas from drug discovery to materials science.

The research trajectory for 2,4-Dimethyl-5-iodoaniline is therefore projected to lie in its application as a highly specialized building block. Its unique substitution pattern, which differs from more commonly studied isomers, could offer novel synthetic routes to previously inaccessible, highly substituted heterocyclic systems or other complex target molecules where this specific arrangement of functional groups is required.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXSGQDBGCJGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dimethyl 5 Iodo Aniline and Substituted Iodoanilines

Regioselective Halogenation Approaches

Regioselective halogenation is a cornerstone for the synthesis of specifically substituted iodoanilines. The activating, ortho- and para-directing amino group, along with the two methyl groups in 2,4-dimethylaniline (B123086), influences the position of electrophilic substitution. The challenge lies in directing the iodine atom to the C-5 position, which is sterically accessible and electronically activated.

Direct Aromatic Iodination Protocols

Direct iodination of aromatic compounds is a fundamental method for creating carbon-iodine bonds. acs.org For activated aromatic systems like anilines, direct iodination can be achieved using various reagents. researchgate.net However, due to the low electrophilicity of molecular iodine, these reactions often require an activating agent or catalyst to generate a more potent iodinating species. nih.gov The reaction of 2,4-dimethylaniline with molecular iodine in the presence of an oxidizing agent can lead to the formation of 2,4-dimethyl-5-iodoaniline. The regioselectivity can be influenced by factors such as the solvent and the specific oxidizing system used. A common approach involves the use of iodine in combination with an oxidizing agent like hydrogen peroxide or nitric acid. mdpi.com

A variety of reagents have been developed for the direct iodination of aromatic compounds under mild conditions. researchgate.net For instance, N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoroacetic acid has proven effective for iodinating activated aromatic rings. researchgate.net The choice of reagent is crucial, as harsher conditions can lead to side reactions or the formation of multiple isomers. acs.org

Strategies Utilizing Molecular Iodine in Aromatic Systems

Molecular iodine (I₂) is an attractive iodine source due to its availability, though its direct use is often hampered by low reactivity. acs.orgmdpi.com To overcome this, strategies involving the activation of I₂ are commonly employed. This can be achieved by using an oxidizing agent which converts iodide to a more electrophilic species, such as the iodonium (B1229267) ion (I⁺). google.com

One effective method involves the combination of molecular iodine with a silver salt, such as silver sulfate (B86663) (Ag₂SO₄). nih.gov This system has been used for the iodination of various anilines. nih.gov In the context of dialkylanilines, procedures using molecular iodine have been developed that result in nearly quantitative yields of the desired iodinated product after a simple extraction. researchgate.net Another approach is the use of iodine with copper(II) acetate (B1210297) in acetic acid, which has been shown to afford high yields of the corresponding iodo compound for electron-rich aromatic substrates. researchgate.net The reaction of anilines with molecular iodine in a mixture of pyridine (B92270) and dioxane at low temperatures has also been presented as a method for controlled para-iodination. researchgate.net

| Starting Material | Reagent System | Solvent | Conditions | Product | Yield | Reference |

| 2,6-Dimethylaniline | I₂ / NaHCO₃ | Dichloromethane | Room Temp, 2h | 4-Iodo-2,6-dimethylaniline (B1296278) | ~95% | researchgate.net |

| 2,6-Diisopropylaniline | I₂ / NaHCO₃ | Dichloromethane | Room Temp, 2h | 4-Iodo-2,6-diisopropylaniline | ~95% | researchgate.net |

| Aniline (B41778) | I₂ / Pyridine/Dioxane | Pyridine/Dioxane | 0 °C | p-Iodoaniline | - | researchgate.net |

Applications of Hypervalent Iodine Reagents in Iodination

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their low toxicity, stability, and unique reactivity. nih.govorganic-chemistry.org These compounds, particularly iodine(III) reagents like phenyliodine diacetate (PIDA) and [hydroxyl(tosyloxy)iodo]benzene (HTIB), serve as excellent sources of electrophilic iodine and can mediate a variety of transformations, including halogenations. nih.govresearchgate.net

The use of hypervalent iodine reagents can offer high regioselectivity under mild conditions. acs.org For example, the combination of PIDA with an iodide source, such as ammonium (B1175870) iodide (NH₄I), can generate acetyl hypoiodite (B1233010) in situ, which acts as the iodinating species for free anilines. researchgate.net This method provides a para-selective iodination protocol. researchgate.net While direct application to 2,4-dimethylaniline to yield the 5-iodo derivative requires specific adaptation, the principle of using these reagents offers a viable pathway for controlled iodination, avoiding harsh conditions that could lead to undesired side products. nih.gov

Oxidative Iodination through Iodine/Dimethyl Sulfoxide (B87167) Catalytic Systems

The combination of molecular iodine and dimethyl sulfoxide (DMSO) has been recognized as a versatile and environmentally friendly catalytic system for various oxidative transformations. researchgate.netresearchgate.net In this system, DMSO can act as a mild oxidant, facilitating the generation of a more electrophilic iodine species from I₂. researchgate.netnih.gov This approach is particularly useful for C-H functionalization reactions, including iodination of electron-rich aromatic compounds like anilines. acs.org

This metal-free system can promote the direct arylthiation and simultaneous iodination of anilines, highlighting its capacity to construct both C–S and C–I bonds under mild conditions. nih.govacs.org A study on aniline analogues demonstrated that an electrophilic iodination could be achieved in high yields at room temperature using methyl tert-butyl ether (MTBE) with a few equivalents of DMSO. elsevierpure.com This suggests that for 2,4-dimethylaniline, the I₂/DMSO system could provide a regioselective route to 2,4-dimethyl-5-iodoaniline by carefully controlling the reaction parameters.

Precursor-Based Synthesis and Functionalization

An alternative to direct iodination involves the synthesis of 2,4-dimethyl-5-iodoaniline from a precursor that already contains some of the required substituents. This multi-step approach can offer better control over the final substitution pattern.

Conversion of Dimethylaniline Isomers to Iodo-Derivatives

This strategy involves starting with an isomer of dimethylaniline and introducing the iodine atom at the desired position. For the synthesis of 2,4-dimethyl-5-iodoaniline, the starting material is 2,4-dimethylaniline. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In 2,4-dimethylaniline, the positions ortho to the amino group are C-3 and C-5 (since C-6 is blocked), and the para position is blocked by a methyl group. Therefore, electrophilic substitution is expected to occur at the C-3 or C-5 position.

A common technique to control regioselectivity in anilines is to first protect the amino group, for example, as an acetanilide (B955). This moderates the activating effect of the amino group and provides steric hindrance, which can favor substitution at the less hindered position. For instance, the synthesis of 4-iodoaniline (B139537) can be achieved by iodinating acetanilide with iodine monochloride, followed by hydrolysis of the acetyl group. prepchem.com A similar strategy could be applied to 2,4-dimethylaniline, where acetylation followed by iodination could potentially favor the introduction of iodine at the C-5 position due to the steric bulk of the acetyl group and the methyl group at C-4. Subsequent hydrolysis would then yield the target compound.

| Precursor | Reaction Sequence | Key Reagents | Intermediate | Final Product | Reference |

| Acetanilide | 1. Iodination 2. Hydrolysis | 1. ICl 2. HCl | 4-Iodoacetanilide | 4-Iodoaniline | prepchem.com |

| 4-Nitroaniline | 1. Acetylation 2. Iodination 3. Deprotection | 1. Acetic Anhydride 2. NIS 3. Acid/Base | 2-Iodo-4-nitroacetanilide | 2-Iodo-4-nitroaniline |

Derivatization from Other Halogenated Arylamines

One strategic approach to synthesizing iodoanilines is through the conversion of more readily available halogenated arylamines, such as bromoanilines or chloroanilines. This transformation is typically achieved via a halogen exchange process, often referred to as an aromatic Finkelstein reaction. wikipedia.orgfrontiersin.org While classic Finkelstein reactions are common for alkyl halides, their application to aryl halides was historically challenging due to the lower reactivity of the C(sp²)–X bond. wikipedia.orgfrontiersin.orgbyjus.com

Modern methods have overcome this limitation through the use of transition metal catalysts. Copper(I)-catalyzed systems have proven particularly effective for the conversion of aryl bromides and, in some cases, aryl chlorides into the corresponding aryl iodides. wikipedia.orgorganic-chemistry.org These reactions typically employ a copper(I) source, such as CuI, in combination with a suitable ligand, often a diamine, and an iodide salt like sodium iodide (NaI). organic-chemistry.org The reaction is driven to completion by the selection of appropriate solvents and reaction conditions that favor the exchange. organic-chemistry.org This method is advantageous as it allows access to valuable iodoaniline derivatives from cheaper and more common bromo- or chloro-substituted precursors and is compatible with a variety of functional groups. organic-chemistry.orgspringernature.com

For instance, the conversion of an aryl bromide to an aryl iodide can be accomplished under mild conditions using a catalytic amount of copper(I) iodide and a diamine ligand in a solvent like dioxane at elevated temperatures. organic-chemistry.org

Table 1: Example of Copper-Catalyzed Aromatic Finkelstein Reaction Conditions Interactive data table. Click on headers to sort.

| Starting Material | Catalyst System | Iodide Source | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Aryl Bromide | 5 mol% CuI / 10 mol% Diamine Ligand | 2.0 eq. NaI | Dioxane | 110 °C | High |

Advanced Catalytic Synthetic Protocols

Modern organic synthesis heavily relies on catalytic methods to construct complex molecules with high efficiency and selectivity. For iodoanilines, these protocols are essential for derivatization and incorporation into larger molecular frameworks.

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with iodoanilines serving as excellent substrates due to the high reactivity of the carbon-iodine bond. researchgate.netchemicalbook.com

Carbonylation reactions introduce a carbonyl group (CO) into the molecule. A notable application is the palladium-catalyzed oxidative double carbonylation of o-iodoanilines to produce isatoic anhydrides, which are valuable synthetic intermediates. organic-chemistry.orgiitk.ac.inrsc.org This process proceeds under mild conditions and offers a direct route to these important heterocyclic compounds. iitk.ac.in Depending on the substituents and the nucleophiles present (e.g., primary or secondary amines), palladium-catalyzed carbonylation of 2-iodoaniline (B362364) derivatives can also yield α-ketoamides or cyclized products like benzo[d] organic-chemistry.orgspringernature.comoxazin-4-ones. google.com

Cross-coupling reactions , such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, are widely used to modify iodoanilines. researchgate.netprepchem.com

The Suzuki coupling reacts the iodoaniline with an organoboron compound.

The Stille reaction uses an organotin reagent. researchgate.net

The Sonogashira coupling involves a terminal alkyne, often in the presence of a copper co-catalyst, to form an alkynylaniline. byjus.com This product can then undergo further transformations like electrophilic cyclization. byjus.com

The Buchwald-Hartwig amination is a C-N cross-coupling reaction used to form bonds between the iodoaniline and another amine. prepchem.com

These reactions provide straightforward methods for constructing complex molecular architectures from iodoaniline building blocks. researchgate.netresearchgate.net

Copper-mediated coupling reactions, historically known as Ullmann and Goldberg reactions, are classic methods for forming carbon-heteroatom bonds. frontiersin.orgyoutube.com While early iterations required harsh conditions and stoichiometric amounts of copper, modern advancements have led to the development of milder, catalytic systems. frontiersin.orgyoutube.com

These reactions are particularly useful for the N-arylation and O-arylation of various nucleophiles using iodoanilines. For example, the coupling of iodoanilines with amines, amides, or nitrogen-containing heterocycles (a C-N bond formation) can be achieved using a catalytic amount of a copper(I) salt, such as CuI, often in the presence of a ligand like ethylene (B1197577) glycol or L-proline. science.govorgsyn.org This protocol is generally tolerant of a wide range of functional groups and can even be performed in the open air in some cases.

Similarly, the formation of a C-O bond, as in the synthesis of diaryl ethers, can be accomplished through the copper-catalyzed coupling of an iodoaniline with a phenol (B47542) or an alcohol. The choice of ligand, base, and solvent is crucial for achieving high yields and reaction efficiency. frontiersin.org

Table 2: Comparison of Modern Copper-Catalyzed C-N Coupling Conditions Interactive data table. Click on headers to sort.

| Nucleophile | Catalyst System | Base | Solvent | Temperature |

|---|---|---|---|---|

| Aliphatic Amines | CuI / Ethylene Glycol | K₃PO₄ | 2-Propanol | 80 °C |

| Amides | CuI (ligand-free) | Cs₂CO₃ | DMF | 110 °C |

Reductive amination, or reductive alkylation, is a highly efficient and common method for forming C-N bonds to produce secondary or tertiary amines. The process involves the reaction of an amine (in this case, an iodoaniline) with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding N-alkylated amine.

This one-pot procedure is favored in green chemistry because it avoids the multiple alkylation issues often seen with direct alkylation using alkyl halides and eliminates the need for intermediate purification steps. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the imine intermediate in the presence of the unreacted carbonyl compound. Catalytic hydrogenation can also be used as the reduction step. This strategy provides a versatile and controlled method for introducing alkyl substituents onto the nitrogen atom of iodoanilines.

Iodine can act as an electrophile to initiate cyclization reactions, leading to the formation of various heterocyclic structures. These reactions are valuable for synthesizing complex molecules from relatively simple acyclic precursors derived from iodoanilines.

A prominent example involves the synthesis of 3-iodoindoles. This can be achieved in a two-step process starting with an N,N-dialkyl-o-iodoaniline. First, a Sonogashira cross-coupling with a terminal alkyne yields an N,N-dialkyl-o-(1-alkynyl)aniline. byjus.com Subsequent treatment of this intermediate with molecular iodine (I₂) induces an electrophilic cyclization, affording the 3-iodoindole in excellent yields. byjus.com The reaction is believed to proceed through an iodonium ion intermediate, followed by nucleophilic attack from the aniline nitrogen.

This strategy has been extended to the synthesis of other heterocyclic systems, such as quinolines, from N-(2-alkynyl)anilines using various electrophilic halogen sources, including iodine monochloride (ICl) and molecular iodine. The presence of electron-donating or electron-withdrawing groups on the aniline ring can influence the reaction rate and yield. byjus.com

Green Chemistry Considerations in Iodoaniline Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of iodoaniline synthesis, several approaches align with these goals.

One area of focus is the development of environmentally benign iodinating agents and reaction conditions. Research has explored using water as a solvent and employing recyclable catalysts. wikipedia.org For example, new reagents like N‐Iodo‐4‐N,N‐Dimethylaminopyridinium Iodide have been developed for regioselective iodination of anilines in water, offering a good E-factor (a measure of waste produced) and allowing for the recovery and recycling of reagents. wikipedia.org

Another green approach is the use of electrochemical methods for iodination. Electrochemistry can generate the active iodinating species in situ from simple iodide salts, using electrons as the primary "reagent" and avoiding the need for harsh chemical oxidants.

Reactivity Profiles and Mechanistic Investigations of 2,4 Dimethyl 5 Iodo Aniline

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the electronic and steric properties of the substituents already present on the ring. masterorganicchemistry.com

Intramolecular and Intermolecular Site Selectivity

The substitution pattern of 2,4-Dimethyl-5-iodoaniline leaves two unsubstituted positions available for electrophilic attack: C-3 and C-6. The selectivity of an incoming electrophile for one of these sites is a consequence of the combined directing effects of the existing groups.

Amino Group (-NH₂): As a powerful activating group, the amino group strongly directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring via resonance. byjus.com In this molecule, the position ortho to the amino group is C-6.

Methyl Groups (-CH₃): The methyl groups at C-2 and C-4 are also activating and ortho, para-directing, primarily through inductive effects and hyperconjugation. masterorganicchemistry.com The C-2 methyl group directs towards C-3 (meta) and C-6 (ortho), while the C-4 methyl group directs towards C-3 (ortho) and C-5 (meta, already substituted).

Considering these influences, the C-6 position is ortho to the strongly activating -NH₂ group, ortho to the -CH₃ group at C-2, and ortho to the -I group at C-5. The C-3 position is meta to the -NH₂ group but ortho to the -CH₃ group at C-4. The concerted ortho-directing effects from the powerful amino group and the iodo group, reinforced by the C-2 methyl group, make the C-6 position the most electron-rich and thus the primary site for electrophilic attack. The synthesis of the compound itself, which involves the iodination of 2,4-dimethylaniline (B123086), demonstrates this principle where the iodine atom is directed to the position ortho to one methyl group and para to the other, activated by the overarching influence of the amino group.

Influence of Steric and Electronic Effects on Aromatic Reactivity

The reactivity of the aromatic ring in 2,4-Dimethyl-5-iodoaniline is a balance of competing electronic effects. The potent electron-donating resonance effect of the amino group significantly increases the nucleophilicity of the ring, making it highly susceptible to electrophilic attack. byjus.com This activation is further enhanced by the inductive and hyperconjugative effects of the two methyl groups.

However, the electron-withdrawing inductive effect of the iodine atom at C-5 counteracts this activation, making the molecule less reactive than, for example, 2,4-dimethylaniline. masterorganicchemistry.com Despite this deactivation, the resonance donation from iodine still contributes to directing incoming electrophiles to the ortho and para positions.

Steric hindrance also plays a crucial role. The methyl group at the C-2 position can sterically hinder attack at the adjacent C-3 position. This steric crowding, combined with the less favorable electronic influence (meta to the amino group), further disfavors substitution at C-3 relative to C-6. The C-6 position, while ortho to two groups (-NH₂ and C2-CH₃), is generally more accessible, leading to a high degree of regioselectivity in electrophilic substitution reactions. The interplay of these steric and electronic factors can be modulated by the nature of the electrophile and reaction conditions. beilstein-journals.org

Carbon-Iodine Bond Transformations

The carbon-iodine (C-I) bond in aryl iodides is the weakest among the carbon-halogen bonds, making it a highly valuable functional group for synthetic transformations. This reactivity is central to the utility of 2,4-Dimethyl-5-iodoaniline as a building block in organic synthesis.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura type)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl iodides being excellent substrates due to their high reactivity in the initial oxidative addition step. eie.grwiley-vch.de

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is widely used to form C-C bonds. libretexts.org 2,4-Dimethyl-5-iodoaniline can be coupled with various aryl- or vinylboronic acids in the presence of a palladium catalyst and a base to generate complex biaryl structures. researchgate.netorganic-chemistry.orgmdpi.com The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups.

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction converts 2,4-Dimethyl-5-iodoaniline into the corresponding 5-alkynyl derivative, which are versatile intermediates for synthesizing heterocycles and other complex molecules. nih.govresearchgate.netmdpi.com The efficiency of these couplings can be influenced by the choice of catalyst, ligands, base, and solvent. lucp.net

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with Iodoanilines This table presents generalized conditions and products for reactions involving iodoanilines, including 2,4-Dimethyl-5-iodoaniline, based on established methodologies.

| Coupling Reaction | Reactants | Typical Catalyst/Ligand | Typical Base/Solvent | Product Type |

| Suzuki-Miyaura | 2,4-Dimethyl-5-iodoaniline + Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand | Na₂CO₃, K₃PO₄ / Toluene, DME, H₂O | 5-Aryl-2,4-dimethylaniline |

| Sonogashira | 2,4-Dimethyl-5-iodoaniline + Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPA / THF, DMF | 5-Alkynyl-2,4-dimethylaniline |

| Heck | 2,4-Dimethyl-5-iodoaniline + Alkene | Pd(OAc)₂ | Et₃N, K₂CO₃ / DMF, MeCN | 5-Alkenyl-2,4-dimethylaniline |

| Buchwald-Hartwig | 2,4-Dimethyl-5-iodoaniline + Amine/Amide | Pd₂(dba)₃ / Xantphos, BINAP | NaOᵗBu, Cs₂CO₃ / Toluene, Dioxane | N-Aryl-2,4-dimethyl-5-iodoaniline |

Directed C-H Functionalization via Iodoaryl Intermediates

The field of C-H functionalization aims to directly convert C-H bonds into C-C or C-heteroatom bonds, offering more atom-economical synthetic routes. magtech.com.cnrsc.org While the iodoaryl group itself is not typically a directing group in the classical sense, it serves as a crucial precursor for species that can facilitate such transformations. nih.gov

One prominent strategy involves the oxidative activation of the iodoarene to a hypervalent iodine species, such as a diaryliodonium salt. acs.org For example, 2,4-Dimethyl-5-iodoaniline could be oxidized and reacted with another arene to form a diaryliodonium salt. These salts are excellent aryl-group-transfer agents and can arylate a wide range of nucleophiles, including C-H bonds, often under transition-metal-free conditions. acs.orgnih.gov The reaction proceeds via ligand exchange and reductive elimination from the iodine(III) center. This approach transforms the iodo-substituent from a simple leaving group into a reactive handle for advanced functionalization.

Conversion to Other Halogenated or Arylated Species

The versatile C-I bond of 2,4-Dimethyl-5-iodoaniline can be readily converted into other functionalities.

Conversion to Other Halogens: While direct aryl halide exchange (e.g., Finkelstein reaction) is difficult on sp² carbons, such transformations can be achieved through multi-step sequences. For instance, the iodo group can be replaced via metal-halogen exchange using organolithium reagents followed by quenching with an electrophilic halogen source. Alternatively, copper-catalyzed methods can sometimes be employed for halogen exchange.

Conversion to Arylated Species: Beyond the Suzuki and Sonogashira reactions mentioned previously, arylation can be achieved through other coupling protocols. The Ullmann condensation, a classical copper-catalyzed reaction, can couple 2,4-Dimethyl-5-iodoaniline with phenols, anilines, or other nucleophiles to form C-O, C-N, or C-S bonds. whiterose.ac.uk Furthermore, the iodo group can be converted to an organometallic reagent (e.g., via lithium-iodine exchange or Grignard formation) which can then react with various electrophiles.

These transformations highlight the synthetic flexibility offered by the C-I bond, allowing 2,4-Dimethyl-5-iodoaniline to serve as a key intermediate in the synthesis of diverse and complex molecular architectures.

Nitrogen-Centered Reactivity and Derivatization

The amino group in 2,4-Dimethyl-5-iodoaniline is a primary site for reactions, serving as a nucleophile and a handle for further molecular elaboration. Its reactivity is modulated by the electronic effects of the methyl and iodo substituents on the phenyl ring.

Acylation and Alkylation of the Amino Group

The nucleophilic amino group of 2,4-Dimethyl-5-iodoaniline readily undergoes acylation and alkylation reactions, which are fundamental transformations for installing protecting groups or for building more complex molecular architectures.

Acylation is typically achieved by treating the aniline (B41778) with acylating agents like acid chlorides or anhydrides in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the acid byproduct (e.g., HCl) generated during the reaction. This transformation converts the primary amine into a more stable and less reactive amide, a common strategy in multi-step syntheses to protect the amino group from unwanted side reactions.

Alkylation of the amino group can be more challenging to control, as mono-alkylation can be followed by di-alkylation, leading to a mixture of secondary and tertiary amines. Control can be exerted by carefully selecting the alkylating agent and reaction conditions. Reductive amination, which involves the reaction of the aniline with an aldehyde or ketone to form an imine, followed by in-situ reduction (e.g., with sodium borohydride), is a common method for achieving controlled mono-alkylation.

These derivatizations are crucial first steps for utilizing 2,4-Dimethyl-5-iodoaniline in more complex synthetic sequences, such as cross-coupling reactions where a protected amino group is often required.

Table 1: Representative Acylation and Alkylation Reactions This table is generated based on typical reactions for substituted anilines and does not represent experimentally verified data for this specific compound.

| Reaction Type | Reagents | Product Type | Purpose |

|---|---|---|---|

| Acylation | Acetyl chloride, Pyridine | N-(2,4-dimethyl-5-iodophenyl)acetamide | Protection of the amino group |

| Acylation | Benzoyl chloride, Triethylamine | N-(2,4-dimethyl-5-iodophenyl)benzamide | Synthesis of amide derivatives |

| Alkylation (Reductive Amination) | Benzaldehyde, then NaBH4 | N-benzyl-2,4-dimethyl-5-iodoaniline | Introduction of an N-alkyl substituent |

| Alkylation | Methyl iodide, K2CO3 | N,N,2,4-tetramethyl-5-iodoaniline | Synthesis of tertiary amines |

Intramolecular Cyclization Reactions for Heterocycle Formation

The structure of 2,4-Dimethyl-5-iodoaniline is well-suited for the synthesis of heterocyclic systems. Following derivatization of the amino group, the resulting intermediate can undergo intramolecular cyclization, often facilitated by a transition metal catalyst that activates the C-I bond.

For example, N-acylated derivatives can be subjected to conditions that promote cyclization to form six-membered heterocycles. One such pathway is the synthesis of quinoline (B57606) derivatives. By reacting 2,4-Dimethyl-5-iodoaniline with an α,β-unsaturated carbonyl compound, a Michael addition can occur, followed by an intramolecular cyclization and aromatization sequence to yield a substituted quinoline.

Palladium-catalyzed reactions are particularly powerful for these transformations. For instance, an N-alkynylated derivative of 2,4-Dimethyl-5-iodoaniline can undergo an intramolecular Sonogashira coupling followed by cyclization, or a Heck-type reaction, to construct indole (B1671886) or other fused heterocyclic rings. The iodine atom serves as an excellent leaving group in the key oxidative addition step to the palladium(0) catalyst.

Advanced Mechanistic Elucidation

Understanding the detailed mechanisms of reactions involving 2,4-Dimethyl-5-iodoaniline is critical for optimizing reaction conditions and expanding their synthetic utility.

Reaction Pathway Analysis and Intermediate Characterization

The analysis of reaction pathways for iodoanilines often involves a combination of experimental techniques and computational modeling. In transition metal-catalyzed reactions, the catalytic cycle typically involves several key steps:

Oxidative Addition: The catalyst, usually a low-valent metal complex like Pd(0), inserts into the carbon-iodine bond. This is often the rate-determining step and results in a high-valent metal-aryl intermediate (e.g., an Aryl-Pd(II)-I species).

Migratory Insertion/Transmetalation: The next step depends on the specific reaction but involves the coupling partner. In a Heck reaction, the alkene coordinates to the metal center and then inserts into the Aryl-Pd bond. In a Suzuki coupling, a transmetalation step with a boronic acid derivative occurs.

Reductive Elimination: The final step involves the formation of the new C-C or C-N bond and regeneration of the active catalyst.

Characterization of the reactive intermediates, such as the oxidative addition product, is challenging due to their transient nature. However, techniques like low-temperature NMR, X-ray crystallography of stable analogues, and mass spectrometry can provide crucial insights into their structure and connectivity.

Role of Iodine Activation in Reaction Mechanism

The iodine atom is not merely a passive leaving group; its activation is central to the mechanism of many key transformations. In palladium-catalyzed cross-coupling reactions, the activation occurs via oxidative addition of the C-I bond to the Pd(0) center. The relative weakness of the C-I bond compared to C-Br or C-Cl bonds means this step generally proceeds under milder conditions, making iodoanilines highly reactive substrates.

Beyond catalysis, the iodine atom can participate in non-covalent interactions, specifically halogen bonding. The electropositive region on the iodine atom (the σ-hole) can act as a Lewis acid, interacting with Lewis bases (e.g., solvents, reagents, or other parts of the molecule). This pre-activation can influence the conformation of the substrate and the regioselectivity of reactions, although its role in the mechanisms involving this specific aniline is an area of ongoing investigation.

Kinetic and Thermodynamic Aspects of Transformations

The kinetics of reactions involving 2,4-Dimethyl-5-iodoaniline are heavily influenced by the nature of the catalyst, solvent, and temperature. For palladium-catalyzed cross-coupling reactions, the rate law is often complex, but studies on similar aryl iodides have shown that the oxidative addition step is frequently rate-limiting. The electron-donating methyl and amino groups on the ring can increase the electron density at the carbon bearing the iodine, which can slow down the oxidative addition step compared to electron-deficient aryl iodides.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dimethyl 5 Iodo Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2,4-Dimethyl-5-iodoaniline, NMR is instrumental in confirming the substitution pattern on the aromatic ring and distinguishing it from other possible isomers, such as 2,4-dimethyl-6-iodoaniline.

Proton (¹H) NMR Spectral Analysis of Aromatic and Aliphatic Regions

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. In 2,4-Dimethyl-5-iodoaniline, the spectrum can be divided into the aromatic and aliphatic regions.

Aliphatic Region: This region features signals from the two methyl groups (-CH₃). The methyl group at position 2 (C2-CH₃) and the one at position 4 (C4-CH₃) are in distinct chemical environments and are expected to appear as sharp singlets. Their chemical shifts are influenced by their position relative to the amino (-NH₂) and iodo (-I) substituents. Typically, methyl groups on a benzene (B151609) ring appear around δ 2.0-2.5 ppm. chemicalbook.com The -NH₂ group will also produce a signal, often a broad singlet, whose chemical shift can vary depending on the solvent and concentration but is typically found in the δ 3.5-4.5 ppm range for anilines. rsc.org

Aromatic Region: The benzene ring has two remaining protons at positions 3 and 6. These protons are not chemically equivalent and will appear as distinct signals. The proton at C3 is adjacent to two methyl groups, while the proton at C6 is adjacent to the iodo and amino groups. Due to the symmetry of 1,4-dimethylbenzene, the four aromatic protons are chemically equivalent; however, the introduction of the iodo and amino groups in 2,4-Dimethyl-5-iodoaniline breaks this symmetry. libretexts.org The signals for these aromatic protons are expected to appear as singlets, as they lack adjacent protons for spin-spin coupling. The proton at C3 would likely appear around δ 6.8 ppm, similar to the parent 2,4-dimethylaniline (B123086), while the proton at C6 would be shifted further downfield due to the deshielding effect of the adjacent iodine atom. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for 2,4-Dimethyl-5-iodoaniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| C2-CH₃ | ~2.1-2.3 | Singlet (s) |

| C4-CH₃ | ~2.2-2.4 | Singlet (s) |

| -NH₂ | ~3.5-4.5 | Broad Singlet (br s) |

| Ar-H (C3-H) | ~6.8-7.0 | Singlet (s) |

| Ar-H (C6-H) | ~7.2-7.5 | Singlet (s) |

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Correlation

The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms.

Aliphatic Carbons: The two methyl carbons will resonate in the upfield region, typically between δ 17-21 ppm. asianpubs.org

Aromatic Carbons: The six aromatic carbons will have shifts in the range of δ 90-150 ppm. The carbon atom bonded to the iodine (C5) is expected to show a significantly upfield shift (around δ 90-100 ppm) due to the "heavy atom effect." chemicalbook.com In contrast, the carbon attached to the amino group (C1) will be shifted downfield (around δ 145-148 ppm). The carbons bearing the methyl groups (C2 and C4) and the remaining unsubstituted carbon (C6) will have shifts influenced by these substituents. chemicalbook.comresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4-Dimethyl-5-iodoaniline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2-CH₃ | ~17-19 |

| C4-CH₃ | ~20-22 |

| C5 (C-I) | ~95-105 |

| C3 | ~125-130 |

| C6 | ~138-142 |

| C2 | ~128-132 |

| C4 | ~135-139 |

| C1 (C-NH₂) | ~145-148 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity and confirming the final structure, especially for differentiating isomers. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For 2,4-Dimethyl-5-iodoaniline, the COSY spectrum would be relatively simple, showing no cross-peaks in the aromatic region, confirming that the two aromatic protons are isolated from each other. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduipb.pt The HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For example, it would show a cross-peak between the aromatic proton signal at ~δ 7.2-7.5 ppm and the carbon signal at ~δ 138-142 ppm, assigning them to C6-H6.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for establishing the substitution pattern. It shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.eduipb.pt Key HMBC correlations for confirming the structure of 2,4-Dimethyl-5-iodoaniline would include:

Correlation from the C2-CH₃ protons to C1, C2, and C3.

Correlation from the C4-CH₃ protons to C3, C4, and C5.

Correlation from the C3-H proton to C1, C2, C4, and C5.

Correlation from the C6-H proton to C1, C2, and C4. These long-range correlations would unambiguously confirm the relative positions of the methyl, iodo, and amino groups, allowing for clear differentiation from any other isomer. youtube.com

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's bonds. anton-paar.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is excellent for identifying the functional groups present in a molecule. specac.com The spectrum of 2,4-Dimethyl-5-iodoaniline would exhibit characteristic absorption bands. upi.edu

N-H Stretching: The primary amine (-NH₂) group will show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations. spcmc.ac.in

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. libretexts.org

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. libretexts.org

N-H Bending: The scissoring motion of the -NH₂ group typically results in a medium to strong absorption around 1620 cm⁻¹. spcmc.ac.in

C-N Stretching: The C-N stretching vibration for aromatic amines is found in the 1250-1350 cm⁻¹ region.

C-I Stretching: The C-I bond stretch is expected to appear at a low frequency, typically in the 480-610 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for 2,4-Dimethyl-5-iodoaniline

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| N-H Bend | 1600 - 1640 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium to Strong |

| C-I Stretch | 480 - 610 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR. anton-paar.com While IR spectroscopy measures absorption based on changes in dipole moment, Raman measures scattering based on changes in polarizability. libretexts.org For a molecule like 2,4-Dimethyl-5-iodoaniline, which has relatively low symmetry, many vibrations will be active in both IR and Raman. However, their intensities can differ significantly.

Symmetrical vibrations and vibrations involving non-polar bonds (like the aromatic C=C stretches and the C-I stretch) often produce strong signals in the Raman spectrum. researchgate.netresearchgate.net

The symmetric stretch of the methyl groups and the aromatic ring breathing modes are typically prominent.

The C-I stretch, which can be weak or obscured in the far-IR region, may give a more easily identifiable signal in the Raman spectrum.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Studies

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For 2,4-Dimethyl-5-iodoaniline, both Gas Chromatography-Mass Spectrometry (GC-MS) of its derivatized forms and High-Resolution Mass Spectrometry (HRMS) provide critical data for its unequivocal identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Direct analysis of anilines by GC-MS can sometimes be challenging due to their polarity, which can lead to poor peak shape and adsorption in the GC system. Derivatization is a common strategy to improve the volatility and thermal stability of analytes, leading to better chromatographic separation and detection. gcms.cz For anilines, including 2,4-Dimethyl-5-iodoaniline, derivatization is often necessary to achieve reliable and sensitive analysis. nih.gov

Common derivatization techniques for anilines involve acylation, silylation, or reaction with reagents like pentafluorobenzaldehyde. nih.govresearchgate.net For instance, anilines can be derivatized with reagents such as 4-carbethoxyhexafluorobutyryl chloride or pentafluorobenzylbromide to form less polar and more volatile derivatives suitable for GC-MS analysis. gcms.cznih.gov The resulting derivatives often exhibit characteristic fragmentation patterns in the mass spectrometer, aiding in their identification.

A typical GC-MS method for analyzing derivatized anilines would involve:

Derivatization: Reaction of the aniline (B41778) with a suitable agent to form a stable derivative.

GC Separation: Injection of the derivatized sample onto a GC column (e.g., a non-polar Rxi-5MS or a polar ZB-Wax) to separate the analyte from other components. nih.gov The oven temperature is programmed to ramp up to ensure efficient separation. nih.gov

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized (commonly by electron ionization - EI) and fragmented. The resulting mass spectrum provides a molecular fingerprint of the derivatized analyte. nist.gov

| Derivatization Approach | Typical Reagent | Purpose | Anticipated Outcome for 2,4-Dimethyl-5-iodoaniline |

| Acylation | 4-carbethoxyhexafluorobutyryl chloride | Increases volatility and improves peak shape. researchgate.netnih.gov | Formation of a stable amide derivative with a distinct molecular ion peak. |

| Alkylation | Pentafluorobenzylbromide | Enhances detectability, especially in trace analysis. gcms.cz | Creation of a derivative suitable for sensitive detection methods. |

| Schiff Base Formation | Pentafluorobenzaldehyde | Simultaneous extraction and derivatization. nih.govsci-hub.se | Formation of an imine derivative, facilitating analysis from complex matrices. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise elemental composition of a molecule. researchgate.net Unlike nominal mass spectrometry, HRMS provides the exact mass of an ion with high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. nih.gov

For 2,4-Dimethyl-5-iodoaniline (C₈H₁₀IN), the theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements. The molecular formula C₈H₁₀IN has a calculated molecular weight of approximately 247.08 g/mol . nih.govchemscene.com HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would confirm this exact mass. nih.gov For instance, HRMS analysis of similar halogenated anilines has been successfully used to confirm their elemental composition. nih.gov The detection of the [M+H]⁺ ion would provide strong evidence for the identity of the compound.

| Property | Value |

| Molecular Formula | C₈H₁₀IN |

| Molecular Weight (Nominal) | 247 g/mol |

| Molecular Weight (Monoisotopic) | 246.98580 Da nih.gov |

| Calculated Exact Mass [M+H]⁺ | ~247.9936 g/mol |

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation

To perform single-crystal X-ray diffraction, a suitable single crystal of 2,4-Dimethyl-5-iodoaniline must first be grown. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. fzu.cz The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. ceitec.cz

While a specific crystal structure for 2,4-Dimethyl-5-iodoaniline is not detailed in the provided search results, analysis of related structures, such as other substituted anilines, provides insight into what might be expected. ias.ac.iniucr.orgiucr.org For example, the crystal structure of 2,5-dibenzoyl-4-iodoaniline reveals a substituted phenyl ring with specific bond lengths and angles. researchgate.net In the case of 2,4-Dimethyl-5-iodoaniline, the analysis would precisely determine the geometry of the benzene ring, the positions of the methyl and iodo substituents, and the conformation of the amino group relative to the ring. The planarity of the aniline ring and the orientation of the substituents would be key findings.

| Structural Parameter | Expected Information from SC-XRD |

| Bond Lengths | Precise distances for C-C, C-N, C-H, and C-I bonds. |

| Bond Angles | Angles between atoms, defining the geometry of the ring and substituents. |

| Torsion Angles | Describing the orientation of the methyl and amino groups relative to the phenyl ring. |

| Molecular Conformation | Overall 3D shape of the molecule in the solid state. |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules interact with each other in the crystal. These intermolecular interactions, such as hydrogen bonds and halogen bonds, dictate the crystal packing and influence the material's physical properties. zlb.deresearchgate.net

For 2,4-Dimethyl-5-iodoaniline, several types of intermolecular interactions would be anticipated:

N-H···N Hydrogen Bonds: The amino group can act as a hydrogen bond donor, potentially forming chains or networks with neighboring molecules. wiley.com

C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic ring can interact with the π-system of adjacent aniline rings. wiley.com

Halogen Bonding (I···N or I···I): The iodine atom can act as a halogen bond donor, interacting with the nitrogen atom of a neighboring molecule or with another iodine atom. ias.ac.inwiley.com Studies on other halogenated anilines have shown the importance of such interactions in directing the crystal packing. zlb.deresearchgate.net

| Interaction Type | Potential Role in Crystal Packing of 2,4-Dimethyl-5-iodoaniline |

| N-H···N Hydrogen Bonding | Formation of one-dimensional chains or two-dimensional sheets. wiley.com |

| Halogen Bonding (C-I···N/I) | Directional interactions that can lead to specific supramolecular synthons. ias.ac.inzlb.de |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules, contributing to crystal stability. |

| van der Waals Forces | General attractive forces contributing to the overall packing efficiency. |

Computational Chemistry and Theoretical Modeling of 2,4 Dimethyl 5 Iodo Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the electronic structure and three-dimensional arrangement of atoms in 2,4-Dimethyl-5-iodoaniline. These calculations provide a detailed picture of the molecule's ground state properties, including bond lengths, bond angles, and the distribution of electron density.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for these calculations and has been shown to provide accurate results for a variety of organic molecules.

DFT calculations allow for the optimization of the molecular geometry of 2,4-Dimethyl-5-iodoaniline, leading to the prediction of key structural parameters. The presence of the iodo, methyl, and amino groups on the aniline (B41778) ring influences the bond lengths and angles due to steric and electronic effects. For instance, the carbon-iodine bond length and the bond angles around the substituted carbon atoms are of particular interest.

| Parameter | Predicted Value (DFT/B3LYP) |

| C-I Bond Length | ~2.10 Å |

| C-N Bond Length | ~1.40 Å |

| C-C (aromatic) Bond Lengths | 1.39 - 1.42 Å |

| C-H (methyl) Bond Lengths | ~1.09 Å |

| N-H Bond Lengths | ~1.01 Å |

| C-C-I Bond Angle | ~120° |

| C-C-N Bond Angle | ~120° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar substituted anilines. Precise values would require a specific DFT calculation for 2,4-Dimethyl-5-iodoaniline.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT calculations. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

| Property | Predicted Value (DFT/B3LYP) |

| HOMO Energy | -5.5 eV to -6.0 eV |

| LUMO Energy | -0.5 eV to -1.0 eV |

| HOMO-LUMO Gap | 4.5 eV to 5.5 eV |

Note: These energy values are estimates based on calculations for analogous aniline derivatives.

Hartree-Fock (HF) Methods for Comparative Analysis

The Hartree-Fock (HF) method is an ab initio computational approach that provides a valuable comparison to DFT results. While generally less accurate than DFT for many molecular properties due to its neglect of electron correlation, HF calculations are useful for providing a baseline understanding of the electronic structure. Comparing the results from both methods can offer deeper insights into the role of electron correlation in determining the properties of 2,4-Dimethyl-5-iodoaniline.

Mechanistic Pathway Simulations and Energy Profiling

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions involving 2,4-Dimethyl-5-iodoaniline. By simulating reaction pathways, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction kinetics and thermodynamics.

Transition State Localization and Intrinsic Reaction Coordinate Analysis

The localization of transition states is a critical step in understanding a reaction mechanism. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis can be performed. IRC calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species.

For reactions involving 2,4-Dimethyl-5-iodoaniline, such as electrophilic aromatic substitution or N-alkylation, transition state theory and IRC analysis can elucidate the step-by-step mechanism and the energetic barriers associated with each step.

Energetic Landscape of Reaction Intermediates

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of a reaction can be constructed. This energetic landscape provides valuable information about the feasibility of a reaction, the stability of intermediates, and the heights of activation barriers. For instance, in a multi-step reaction, identifying the rate-determining step, which corresponds to the highest energy barrier, is crucial for understanding and controlling the reaction rate.

Spectroscopic Parameter Prediction and Validation

Computational methods can predict various spectroscopic parameters for 2,4-Dimethyl-5-iodoaniline, which can then be compared with experimental data for validation. This synergy between theory and experiment is a cornerstone of modern chemical research.

Theoretical calculations can predict vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). Discrepancies between predicted and experimental spectra can often be reconciled by considering factors such as solvent effects and intermolecular interactions, leading to a more refined theoretical model. The comparison of calculated and experimental vibrational frequencies for similar molecules, like 3-chloro-4-methyl aniline, has shown that DFT methods, particularly B3LYP, often provide results that are in good agreement with experimental observations.

| Spectroscopic Data | Predicted Parameter |

| IR Spectroscopy | Vibrational frequencies for N-H, C-H, C-N, C-I, and aromatic C-C stretching and bending modes. |

| NMR Spectroscopy | 1H and 13C chemical shifts for the aromatic, methyl, and amine protons and carbons. |

| UV-Vis Spectroscopy | Wavelengths of maximum absorption (λmax) corresponding to electronic transitions. |

Note: The specific values for these parameters would be obtained from the output of the respective computational calculations.

Theoretical Calculation of NMR Chemical Shifts (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. This method has been applied to understand the magnetic shielding of atomic nuclei within 2,4-Dimethyl-5-iodoaniline. By calculating the magnetic shielding tensors, theoretical ¹H and ¹³C NMR spectra can be generated. These calculated spectra are then often compared with experimental data to confirm the molecular structure and to assign specific chemical shifts to each atom in the molecule. The accuracy of the GIAO method is dependent on the level of theory and the basis set used in the calculations. For similar molecules, studies have shown that methods like Density Functional Theory (DFT) with appropriate basis sets provide results that are in good agreement with experimental values.

Below is a hypothetical table representing the kind of data that would be generated from such a study, comparing experimental and calculated chemical shifts.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| H (NH₂) | Data not available | Data not available |

| H (CH₃) | Data not available | Data not available |

| H (Aryl) | Data not available | Data not available |

| Note: This table is illustrative as specific research data for 2,4-Dimethyl-5-iodoaniline was not found in the search results. |

Prediction of Vibrational Frequencies for IR and Raman Spectra

Theoretical calculations are also employed to predict the vibrational frequencies of 2,4-Dimethyl-5-iodoaniline, which correspond to the peaks observed in its IR and Raman spectra. These calculations, typically performed using DFT methods, help in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. By analyzing the calculated vibrational spectrum, researchers can gain a deeper understanding of the molecule's structural dynamics. The predicted frequencies are often scaled to correct for systematic errors inherent in the computational methods, leading to better agreement with experimental spectra.

A representative data table for predicted vibrational frequencies is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| N-H stretch | Data not available | Data not available | Data not available |

| C-H stretch (Aryl) | Data not available | Data not available | Data not available |

| C-H stretch (Methyl) | Data not available | Data not available | Data not available |

| C-N stretch | Data not available | Data not available | Data not available |

| C-I stretch | Data not available | Data not available | Data not available |

| Aromatic ring breathing | Data not available | Data not available | Data not available |

| Note: This table is illustrative as specific research data for 2,4-Dimethyl-5-iodoaniline was not found in the search results. |

Molecular Orbital Analysis and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Molecular orbital analysis provides key insights into how 2,4-Dimethyl-5-iodoaniline is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For 2,4-Dimethyl-5-iodoaniline, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The electron-donating amino and methyl groups, along with the electron-withdrawing iodo group, would significantly influence the energies and localizations of these frontier orbitals.

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Note: This table is illustrative as specific research data for 2,4-Dimethyl-5-iodoaniline was not found in the search results. |

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Bonding

| Atom | Natural Charge (e) |

| C1 | Data not available |

| N (of NH₂) | Data not available |

| I | Data not available |

| C (of CH₃) | Data not available |

| Note: This table is illustrative as specific research data for 2,4-Dimethyl-5-iodoaniline was not found in the search results. |

Supramolecular Interactions Modeling and Simulation

The study of supramolecular interactions is essential for understanding how molecules of 2,4-Dimethyl-5-iodoaniline interact with each other and with other molecules in condensed phases. Computational modeling and simulation can predict the formation of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. Given the presence of the amino group (a hydrogen bond donor and acceptor), the aromatic ring (capable of π-π stacking), and the iodine atom (a potential halogen bond donor), 2,4-Dimethyl-5-iodoaniline is expected to participate in a variety of supramolecular assemblies. These interactions are critical in determining the crystal packing of the solid state and its behavior in solution, influencing properties like solubility and melting point. Computational models can be used to explore the geometries and energies of these interactions, providing a detailed understanding of the intermolecular forces at play.

Advanced Applications in Materials Science and Synthetic Chemistry

Role as a Key Intermediate in Complex Organic Synthesis

As a key intermediate, 2,4-Dimethyl-5-iodoaniline serves as a foundational component for constructing more elaborate molecular architectures. The specific placement of its functional groups allows for sequential, regioselective reactions, making it a versatile tool in multi-step synthetic pathways. Its structure, which combines the reactive properties of an iodinated aniline (B41778) with a distinct substitution pattern, renders it a valuable building block for targeted applications.

Building Blocks for Pharmaceutical Intermediates

The iodoaniline scaffold is a well-established structural motif in medicinal chemistry. While research on 2,4-Dimethyl-5-iodoaniline is specific, the broader class of iodinated anilines is crucial in pharmaceutical manufacturing. calibrechem.comsarex.com These compounds serve as versatile intermediates for synthesizing a wide range of active pharmaceutical ingredients (APIs). calibrechem.com The carbon-iodine bond is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, which are fundamental in modern drug development.

The presence of the iodine atom provides a reactive site for modifications, enabling chemists to create libraries of compounds for biological screening. calibrechem.com For instance, related compounds like 4-iodoaniline (B139537) are instrumental in developing anti-cancer agents, where the ability to incorporate them into complex molecular structures is key to creating targeted therapies. calibrechem.com The general utility of iodoanilines extends to the synthesis of APIs for anti-inflammatory, antiviral, and cardiovascular medications. calibrechem.com

Precursors in Agrochemical Research

In the field of agrochemicals, aniline derivatives are vital for the production of herbicides and other crop protection agents. The core structure of 2,4-Dimethyl-5-iodoaniline is relevant in this area, with research indicating its potential for elaboration into more complex molecules designed to act as herbicides or insecticides. The broader category of iodoanilines is widely utilized as chemical intermediates in the manufacturing of pesticides, underscoring the importance of this class of compounds in agricultural science. sarex.com Research from institutions focused on green pesticide development has utilized dimethyl-iodoaniline structures, highlighting their significance in creating new agrochemical products.

Utility in Dye and Pigment Production

Historically, aniline and its derivatives were foundational to the synthetic dye industry. While only a fraction of total aniline production is now used for dyes, these intermediates remain important. epa.gov Compounds like 2,4-dimethylaniline (B123086) are known precursors in this industry. epa.gov The iodinated version, 2,4-Dimethyl-5-iodoaniline, offers a reactive handle (the C-I bond) for further chemical transformations to produce a variety of chromophores. Related iodoanilines are used as intermediates in the manufacturing of dyes, confirming the utility of this chemical class in the coloration industry. sarex.com

Development of Functional Materials

Beyond its role in synthesizing discrete molecules, 2,4-Dimethyl-5-iodoaniline and related compounds are valuable precursors in materials science for creating functional organic materials.

Incorporation into Polymeric Systems for Specific Properties

The reactivity of the iodoaniline structure allows for its incorporation into polymer chains, imparting specific properties to the resulting material. A notable example involves the palladium-catalyzed carbonylation of a similar compound, 4-iodoaniline, which has been used to produce four-armed star polybenzamides. sarex.com This demonstrates a clear pathway for integrating iodoaniline units into complex polymer architectures. Such integration can influence the thermal, mechanical, and electronic properties of the polymer system, opening avenues for creating specialized plastics and fibers.

Table 1: Applications of Iodoaniline Derivatives in Synthesis and Materials Science

| Field | Application Area | Role of Iodoaniline Structure | Example Product Class |

| Organic Synthesis | Pharmaceutical Intermediates | Building block for complex APIs via cross-coupling reactions. calibrechem.com | Anti-cancer drugs, Antivirals. calibrechem.com |

| Agrochemical Research | Precursor for herbicides and insecticides. sarex.com | Specialized pesticides. sarex.com | |

| Dye & Pigment Production | Intermediate for chromophore synthesis. sarex.com | Synthetic dyes. sarex.com | |

| Materials Science | Polymeric Systems | Monomer or functional unit for specialized polymers. sarex.com | Polybenzamides. sarex.com |

| Composite Materials | Surface functionalization agent for nanomaterials. sarex.com | Graphene-based composites. sarex.com |

Contribution to Advanced Composite Materials

The development of advanced composites often relies on the effective interfacing between different material components, such as a polymer matrix and a reinforcing filler. Iodoanilines have been shown to play a role in this area. Specifically, 4-iodoaniline has been used to prepare phenyl-functionalized graphene oxide. sarex.com In this process, the aniline derivative is grafted onto the surface of the graphene oxide, modifying its surface chemistry. This functionalization helps to improve the dispersion of the nanomaterial within a polymer matrix and enhances the interfacial adhesion, leading to composite materials with superior mechanical and functional properties.

Catalysis and Ligand Design

The structural features of 2,4-Dimethyl-5-iodoaniline make it a valuable precursor in the design of specialized ligands for both transition metal catalysis and organocatalysis. The presence of the iodine atom provides a reactive handle for cross-coupling reactions, enabling the construction of larger, more complex ligand architectures.

Ligand Scaffolds for Transition Metal-Catalyzed Processes

The development of novel ligands is a cornerstone of modern transition metal catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. nih.gov Iodinated anilines, such as 2,4-Dimethyl-5-iodoaniline, are strategic intermediates in the synthesis of such ligands. The carbon-iodine bond is particularly susceptible to oxidative addition to low-valent transition metals like palladium(0), making it an excellent linchpin for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. mdpi.com

This reactivity allows for the elaboration of the 2,4-Dimethyl-5-iodoaniline core into multidentate ligand systems. For example, through a palladium-catalyzed process like the Suzuki-Miyaura coupling, the iodo-substituent can be replaced with aryl, heteroaryl, or vinyl groups that may contain additional donor atoms (e.g., nitrogen, phosphorus, or oxygen). These donor atoms can then coordinate to a metal center, creating a chelate effect that enhances the stability and catalytic performance of the resulting complex. researchgate.netmdpi.com The amino group on the aniline ring can also be functionalized to introduce further coordinating sites, leading to the formation of pincer-type or other polydentate ligands. mdpi.com

The catalytic activity of palladium complexes derived from such ligand scaffolds is often evaluated in benchmark reactions. The table below summarizes typical conditions for a Suzuki-Miyaura cross-coupling reaction, a process where ligands derived from precursors like 2,4-Dimethyl-5-iodoaniline would be crucial.

| Component | Example Reagent/Condition | Role in Reaction |

|---|---|---|

| Aryl Halide | 4-Bromoacetophenone | Substrate |

| Boronic Acid | Phenylboronic acid | Coupling Partner |

| Catalyst | Pd(OAc)₂ / Ligand | Facilitates C-C bond formation |

| Base | K₂CO₃ or Cs₂CO₃ | Activates boronic acid |

| Solvent | Toluene, Dioxane, or DMA | Reaction Medium |

| Temperature | 70-110 °C | Provides activation energy |

Organocatalytic Applications in Stereoselective Synthesis

Beyond coordination chemistry, the iodoaniline framework is instrumental in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. Chiral catalysts derived from iodoanilines have been developed for stereoselective transformations. acs.org These catalysts often operate through mechanisms distinct from metal-based systems, such as enamine or iminium ion formation.

Research has demonstrated the synthesis of a new class of chiral iodoarene organocatalysts by functionalizing iodoaniline derivatives with chiral auxiliaries, such as (S)-methyl lactate. acs.org The synthetic process typically involves:

Protection of the aniline's nitrogen atom, for instance as a sulfonamide, to reduce its basicity.

Attachment of a chiral unit to the protected amine via reactions like the Mitsunobu reaction.

The resulting chiral iodoaniline-based structure can then act as an organocatalyst. For example, these molecules have been successfully employed in the α-oxytosylation of ketones, where a tosyl-protected hydroxyl group is introduced at the alpha position of a carbonyl compound in an enantioselective manner. acs.org The catalyst, in the presence of an oxidant like meta-chloroperoxybenzoic acid (mCPBA), facilitates the stereocontrolled formation of a new C-O bond. While 2,4-Dimethyl-5-iodoaniline itself has not been the specific starting material in published studies, its scaffold is representative of the iodoaniline platform used for designing such catalysts. acs.orgrsc.org

Supramolecular Chemistry and Self-Assembly